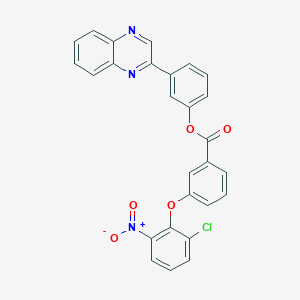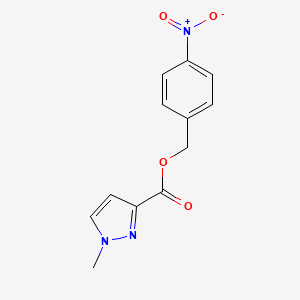methanone](/img/structure/B10877551.png)
[4-(Benzylsulfonyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a methanone group attached to a dimethoxyphenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenyl Methanone: The final step involves the acylation of the sulfonylated piperazine with 2,3-dimethoxybenzoyl chloride under anhydrous conditions, often using a solvent like dichloromethane and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is used as an intermediate in the synthesis of complex organic molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its piperazine core is a common motif in many pharmaceuticals, and modifications to its structure can lead to compounds with various biological activities.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties, depending on the specific modifications made to the core structure.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block in the synthesis of polymers, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl group can enhance binding affinity to certain proteins, while the piperazine ring can improve the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(METHYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with different positions of the methoxy groups on the phenyl ring.
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
The uniqueness of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The benzylsulfonyl group provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets, while the dimethoxyphenyl moiety can participate in various electronic interactions, influencing the compound’s overall behavior in chemical and biological systems.
This detailed overview should provide a comprehensive understanding of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE, its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C20H24N2O5S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(4-benzylsulfonylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-10-6-9-17(19(18)27-2)20(23)21-11-13-22(14-12-21)28(24,25)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 |
Clé InChI |
QBJIKZDHIZPYNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10877473.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877482.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10877486.png)


![3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10877499.png)
![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877509.png)
![S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate](/img/structure/B10877518.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B10877533.png)
![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10877538.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B10877549.png)
![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B10877552.png)
![2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877560.png)
